![molecular formula C15H12ClFN2O6S B13343315 Benzenesulfonylfluoride, 4-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-2-methyl- CAS No. 25292-73-3](/img/structure/B13343315.png)
Benzenesulfonylfluoride, 4-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(2-Chloro-4-nitrophenoxy)acetamido)-2-methylbenzene-1-sulfonyl fluoride is a complex organic compound characterized by its unique chemical structure, which includes a chlorinated nitrophenoxy group, an acetamido group, and a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-Chloro-4-nitrophenoxy)acetamido)-2-methylbenzene-1-sulfonyl fluoride typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chloro-4-nitrophenol with acetic anhydride to form 2-(2-chloro-4-nitrophenoxy)acetic acid . This intermediate is then reacted with 2-methylbenzene-1-sulfonyl chloride in the presence of a base, such as triethylamine, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-(2-Chloro-4-nitrophenoxy)acetamido)-2-methylbenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the nitrophenoxy group can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to a sulfonic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of 4-(2-(2-chloro-4-aminophenoxy)acetamido)-2-methylbenzene-1-sulfonyl fluoride.
Hydrolysis: Formation of the corresponding sulfonic acid derivative.
Scientific Research Applications
4-(2-(2-Chloro-4-nitrophenoxy)acetamido)-2-methylbenzene-1-sulfonyl fluoride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-(2-Chloro-4-nitrophenoxy)acetamido)-2-methylbenzene-1-sulfonyl fluoride involves its interaction with molecular targets such as enzymes. The sulfonyl fluoride group can react with nucleophilic residues in the active site of enzymes, leading to the formation of covalent bonds and inhibition of enzyme activity . This mechanism is particularly relevant in the context of enzyme inhibition studies and drug development.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrophenoxyacetic acid: Shares the chlorinated nitrophenoxy group but lacks the acetamido and sulfonyl fluoride groups.
4-Chloro-2-nitroaniline: Contains the chlorinated nitrophenoxy group but differs in the presence of an aniline group instead of the acetamido and sulfonyl fluoride groups.
Uniqueness
4-(2-(2-Chloro-4-nitrophenoxy)acetamido)-2-methylbenzene-1-sulfonyl fluoride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfonyl fluoride group, in particular, distinguishes it from other similar compounds and contributes to its potential as an enzyme inhibitor and a versatile reagent in organic synthesis.
Properties
CAS No. |
25292-73-3 |
|---|---|
Molecular Formula |
C15H12ClFN2O6S |
Molecular Weight |
402.8 g/mol |
IUPAC Name |
4-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-2-methylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C15H12ClFN2O6S/c1-9-6-10(2-5-14(9)26(17,23)24)18-15(20)8-25-13-4-3-11(19(21)22)7-12(13)16/h2-7H,8H2,1H3,(H,18,20) |
InChI Key |
ZXOAGJGCWRDKPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


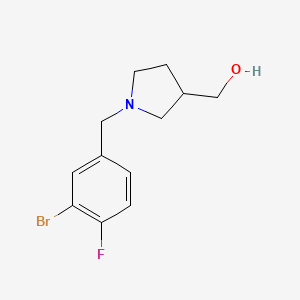
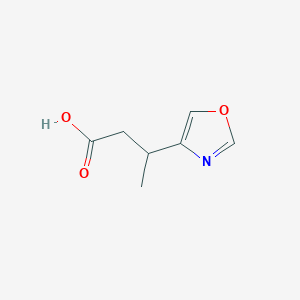
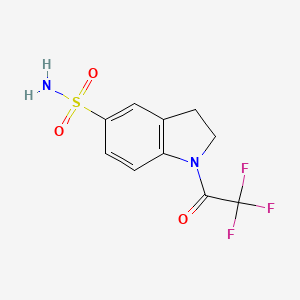
![1-isopropyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13343248.png)
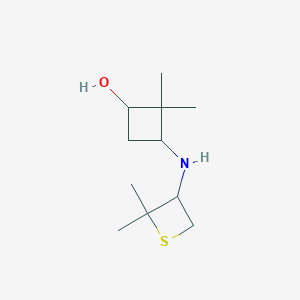
![2-((8-Azabicyclo[3.2.1]octan-3-yl)thio)-5-methyl-1,3,4-thiadiazole](/img/structure/B13343256.png)
![(1-Oxaspiro[4.4]nonan-2-yl)methanamine](/img/structure/B13343264.png)
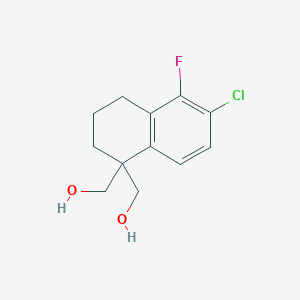
![4-Methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13343277.png)
![(4,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine](/img/structure/B13343280.png)
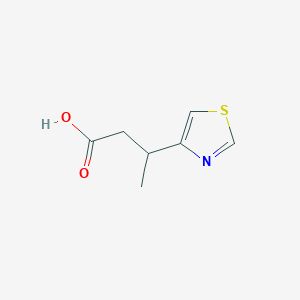
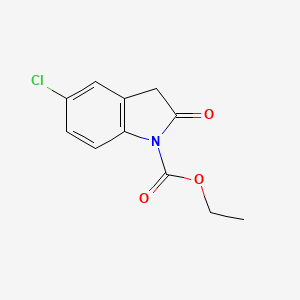
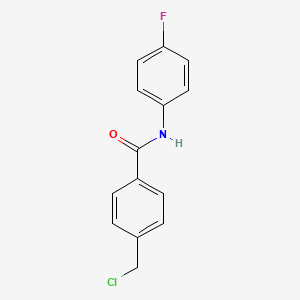
![2-Cyclopentyl-6-fluoro-1H-benzo[d]imidazole](/img/structure/B13343303.png)
